Here are some areas where 2-PPDA is used in scientific research:
2-Phenylpropionaldehyde dimethyl acetal is a colorless to slightly yellow liquid known for its strong, warm, spicy aroma reminiscent of walnut. Its chemical formula is C₁₁H₁₆O₂, with a molecular weight of approximately 180.24 g/mol. This compound is often used in the fragrance industry due to its unique scent profile, which includes floral and fruity notes, making it suitable for perfumes and air fresheners .
The biological activity of 2-Phenylpropionaldehyde dimethyl acetal has been studied in various contexts. Research indicates that it may exhibit antimicrobial properties, making it useful in formulations for disinfectants and biocides. In toxicity studies, it has shown effects at high concentrations but is generally considered safe for use in consumer products when properly formulated .
Several methods exist for synthesizing 2-Phenylpropionaldehyde dimethyl acetal:
2-Phenylpropionaldehyde dimethyl acetal is primarily used in:
Several compounds share structural or functional similarities with 2-Phenylpropionaldehyde dimethyl acetal. Here are a few notable examples:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
2-Phenylacetaldehyde | Aldehyde group | More straightforward scent profile; less complex |
Benzaldehyde | Aromatic aldehyde | Lacks the additional propionic chain; simpler aroma |
Hydratropic Aldehyde | Dimethyl acetal | Similar structure but different aromatic profile |
Each of these compounds has unique characteristics that distinguish them from 2-Phenylpropionaldehyde dimethyl acetal, particularly in terms of scent and applications within the fragrance industry .
The acetalization of 2-phenylpropionaldehyde to form its dimethyl acetal proceeds through a well-established acid-catalyzed mechanism that serves as a fundamental approach for aldehyde protection in organic synthesis [1] [2]. The reaction mechanism initiates with the protonation of the carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon through both positive charge induction and lowering of the lowest unoccupied molecular orbital energy [1] [2].
Following the initial activation step, methanol acts as a nucleophile and attacks the protonated carbonyl carbon to form a hemiacetal intermediate [2]. This hemiacetal formation represents a reversible equilibrium that can be driven toward completion through the use of excess methanol and appropriate reaction conditions [3]. The hemiacetal intermediate subsequently undergoes protonation of its hydroxyl group by the acid catalyst, converting it into an effective leaving group for water elimination [2].
The departure of water from the protonated hemiacetal generates an oxonium ion intermediate, which exhibits enhanced electrophilicity due to stabilization by the adjacent oxygen atom through lone pair donation [1] [2]. This oxonium ion formation represents a critical step in the mechanism, as it creates a highly reactive electrophilic center that readily undergoes nucleophilic attack by a second methanol molecule [2]. The final step involves deprotonation of the protonated acetal product to yield the desired 2-phenylpropionaldehyde dimethyl acetal [2].
The thermodynamic driving force for acetalization reactions involves the favorable entropy change associated with water elimination and the stabilization provided by the two carbon-oxygen bonds formed in the acetal product [3]. Research has demonstrated that the reaction exhibits minimal temperature dependence over a range of -60°C to 50°C, with excellent conversions achieved at ambient conditions [3]. The equilibrium nature of the acetalization process allows for reversible protection and deprotection of the aldehyde functionality under controlled acidic conditions [4] [5].
Table 1: Acetalization Reaction Conditions for 2-Phenylpropionaldehyde Dimethyl Acetal
Parameter | Optimized Value | Temperature Effect | Literature Reference |
---|---|---|---|
Temperature Range | 40-60°C | Minimal impact on conversion | [3] [6] |
Pressure | Atmospheric | Standard conditions sufficient | [3] |
Catalyst Loading | 0.03-30 mol % | Optimal range for efficiency | [3] |
Reaction Time | 3-30 minutes | Depends on catalyst loading | [3] |
Solvent | Methanol (excess) | Drives equilibrium forward | [7] [3] |
Aldehyde Conversion | 95-99% | Achieved under optimal conditions | [3] |
The catalytic formation of 2-phenylpropionaldehyde dimethyl acetal employs both Brønsted and Lewis acid catalysts, each offering distinct advantages in terms of reaction efficiency and selectivity [8] [9]. Brønsted acids function by directly protonating the carbonyl oxygen, thereby activating the aldehyde toward nucleophilic attack by methanol [9]. The most commonly employed Brønsted acid catalysts include hydrochloric acid, sulfuric acid, and para-toluenesulfonic acid, each exhibiting different catalytic activities and substrate tolerances [10] [3].
Hydrochloric acid has emerged as one of the most effective catalysts for dimethyl acetal formation, demonstrating remarkable activity even at extremely low loadings of 0.005 mol % [10] [3]. Research has shown that hydrochloric acid-catalyzed acetalization can achieve excellent conversions within 20 minutes at ambient temperature without the need for water removal [3]. The catalyst exhibits optimal performance in the loading range of 0.03-30 mol %, with higher loadings potentially leading to decreased conversion due to alcohol protonation and reduced nucleophilicity [3].
Lewis acid catalysts, including cerium(III) chloride and various metal-based systems, operate through a different mechanism involving coordination to the carbonyl oxygen and subsequent activation through electron withdrawal [11] [8]. Cerium(III) chloride has proven particularly effective for acetalization reactions, enabling high conversions under mild conditions with catalyst loadings as low as 0.1 mol % [11]. The heterogeneous nature of many Lewis acid catalysts facilitates product separation and catalyst recovery, making them attractive for industrial applications [11].
The development of confined Brønsted acid catalysts based on imidodiphosphoric acid moieties has introduced new possibilities for highly enantioselective acetalization reactions [9]. These catalysts create structurally defined chiral microenvironments that can induce exceptional enantioselectivity in acetalization processes, with enantiomeric ratios reaching up to 99.8:0.2 [9]. The confined catalyst design addresses the inherent challenge of product racemization under acidic conditions by providing kinetic control over the reaction pathway [9].
Table 2: Catalytic Systems for 2-Phenylpropionaldehyde Dimethyl Acetal Formation
Catalyst Type | Loading (mol %) | Temperature (°C) | Conversion (%) | Reaction Time | Reference |
---|---|---|---|---|---|
Hydrochloric Acid | 0.005-30 | -60 to 50 | 90-99 | 3-20 min | [10] [3] |
Sulfuric Acid | 1-10 | 20-80 | 85-95 | 30-60 min | [10] |
Cerium(III) Chloride | 0.1-5 | 0-25 | 95-99 | 60 min | [11] |
Imidodiphosphoric Acid | 1-5 | 20-40 | 90-98 | 2-24 hours | [9] |
Para-toluenesulfonic Acid | 0.5-2 | 25-60 | 80-90 | 1-3 hours | [10] |
The industrial production of 2-phenylpropionaldehyde dimethyl acetal faces several significant scalability challenges that must be addressed to achieve economically viable manufacturing processes [12] [13]. Heat management represents one of the primary concerns in large-scale acetalization reactions, as the exothermic nature of the process can lead to temperature excursions that affect product quality and reaction selectivity [12]. Industrial reactor design must incorporate efficient heat removal systems to maintain optimal reaction temperatures and prevent thermal degradation of products [12].
Mass transfer limitations become increasingly pronounced at industrial scales, particularly in heterogeneous catalytic systems where solid catalysts are employed [13]. The effectiveness of mixing and contact between reactants and catalysts directly impacts conversion rates and product selectivity [12]. Continuous flow reactor systems have shown promise in addressing these challenges by providing enhanced mass transfer characteristics and improved temperature control [13] [14].
Water removal presents another critical challenge in industrial acetalization processes, as the equilibrium nature of the reaction requires efficient separation of the water byproduct to achieve high conversions [15]. Traditional batch processes often employ azeotropic distillation or molecular sieves for water removal, but these approaches can be energy-intensive and may not be economically viable at large scales [15]. The development of simulated moving bed reactor systems offers an alternative approach that combines reaction and separation in a single unit operation, achieving 100% aldehyde conversion without additional organic solvents [15].
Process control and optimization become increasingly complex at industrial scales due to the multiple variables affecting reaction performance [12]. Temperature gradients, mixing patterns, and residence time distributions can vary significantly throughout large-scale reactors, leading to non-uniform product quality [12]. Advanced process control systems incorporating real-time monitoring and feedback mechanisms are essential for maintaining consistent product specifications [12].
The selection of appropriate reactor configurations for industrial acetalization processes depends on various factors including reaction kinetics, heat transfer requirements, and product specifications [13] [15]. Continuous stirred tank reactors provide excellent mixing but may suffer from back-mixing effects that reduce overall conversion [12]. Packed bed reactors offer advantages in terms of catalyst utilization and heat transfer but may experience pressure drop and channeling issues at large scales [13].
Table 3: Industrial Scale-up Parameters and Associated Challenges
Process Parameter | Typical Industrial Value | Primary Challenge | Mitigation Strategy | Reference |
---|---|---|---|---|
Reactor Type | Continuous Stirred Tank/Packed Bed | Heat transfer efficiency | External cooling systems | [12] [13] |
Operating Mode | Continuous flow preferred | Process control complexity | Advanced control systems | [12] |
Residence Time | 30-120 minutes | Mass transfer limitations | Enhanced mixing design | [12] [13] |
Heat Removal | External cooling/internal coils | Temperature control | Multi-zone cooling | [12] |
Water Removal | Azeotropic distillation/molecular sieves | Energy consumption | Simulated moving bed | [15] |
Product Separation | Fractional distillation | Purity requirements | Multi-stage separation | [15] |
Scale-up Factor | 1000-10000x laboratory scale | Non-uniform conditions | Computational fluid dynamics | [12] |
The economic considerations for industrial acetalization processes encompass raw material costs, energy consumption, and capital investment requirements [16]. The cost of methanol and acid catalysts represents a significant portion of the operating expenses, making catalyst recovery and recycling essential for economic viability [15]. Energy costs associated with heating, cooling, and separation operations can substantially impact the overall process economics, emphasizing the importance of process optimization and heat integration [16].
2-Phenylpropionaldehyde dimethyl acetal exhibits distinctive thermodynamic characteristics that define its phase behavior and volatility properties. The compound demonstrates moderate volatility with a vapor pressure of 30.1 Pa at 24°C [1], which corresponds to approximately 0.0589 mm Hg at 20°C and 0.0903 mm Hg at 25°C [2]. This vapor pressure profile indicates that the compound exists predominantly in the liquid phase under standard ambient conditions while maintaining sufficient volatility for fragrance applications.
The boiling point behavior reveals pressure-dependent characteristics, with the compound boiling at 100-101°C under reduced pressure (12 mmHg) [1] [3] and exhibiting a normal boiling point of 226.4°C at atmospheric pressure (760 mmHg) [4]. The melting point has been determined to be 0.23°C [2], indicating that the compound remains liquid at room temperature. The critical thermodynamic parameters include a critical temperature of 729.31 K (456.16°C) and critical pressure of 2600.43 kPa [5], establishing the boundaries of the liquid-vapor equilibrium region.
Thermodynamic stability analysis reveals an enthalpy of formation of -308.84 kJ/mol [5], indicating thermodynamic stability relative to its constituent elements. The enthalpy of vaporization is 46.40 kJ/mol [5], which is consistent with the moderate intermolecular forces present in the acetal structure. The enthalpy of fusion is 13.62 kJ/mol [5], reflecting the energy required for the solid-liquid phase transition. The Gibbs free energy of formation is -60.73 kJ/mol [5], confirming the thermodynamic favorability of the compound's formation.
The density of 2-phenylpropionaldehyde dimethyl acetal is 0.992 g/mL at 25°C [1] [3], which is slightly less than water, contributing to its handling characteristics in formulations. The flash point is 92.2°C [4], classifying it as a combustible liquid with moderate fire hazard potential.
Property | Value | Source |
---|---|---|
Vapor Pressure (Pa) | 30.1 (at 24°C) | ChemicalBook [1] |
Vapor Pressure (mm Hg) | 0.0589 (at 20°C) / 0.0903 (at 25°C) | EPI Suite/RIFM [2] |
Boiling Point (°C) | 100-101 (at 12 mmHg) / 226.4 (at 760 mmHg) | Literature/Calculations [1] [4] |
Melting Point (°C) | 0.23 | EPI Suite [2] |
Critical Temperature (K) | 729.31 | Joback Method [5] |
Critical Pressure (kPa) | 2600.43 | Joback Method [5] |
Critical Volume (m³/kmol) | 0.568 | Joback Method [5] |
Enthalpy of Formation (kJ/mol) | -308.84 | Joback Method [5] |
Enthalpy of Vaporization (kJ/mol) | 46.40 | Joback Method [5] |
Enthalpy of Fusion (kJ/mol) | 13.62 | Joback Method [5] |
Gibbs Free Energy of Formation (kJ/mol) | -60.73 | Joback Method [5] |
Density (g/mL at 25°C) | 0.992 | Literature [1] [3] |
Flash Point (°C) | 92.2 | Literature [4] |
The solvation behavior of 2-phenylpropionaldehyde dimethyl acetal demonstrates distinct preferences for organic versus aqueous environments, reflecting its amphiphilic molecular structure. The compound exhibits limited water solubility, with reported values of 542.5 mg/L at 25°C (estimated) [6] and 3484 mg/L (calculated) [1], indicating moderate hydrophobic character. The octanol/water partition coefficient (log P) ranges from 2.35 (EPI Suite) [2] to 2.409 (Crippen Method) [5], confirming the compound's preference for lipophilic environments.
In organic solvents, 2-phenylpropionaldehyde dimethyl acetal demonstrates excellent solubility characteristics. The compound is readily soluble in ethanol [1] [7], making it suitable for alcoholic formulations commonly used in fragrances and flavoring applications. Similarly, it shows good solubility in diethyl ether [1] [7], which is consistent with its moderate polarity and ability to engage in weak intermolecular interactions.
The compound exhibits solubility in most organic oils [1], which is advantageous for its incorporation into oil-based formulations. However, it remains insoluble in glycerin [1], indicating limited compatibility with highly polar, hydrogen-bonding solvents. The solubility in propylene glycol [1] suggests moderate tolerance for polar aprotic environments.
The McGowan characteristic volume of 153.830 mL/mol [5] provides insight into the molecular size and shape contributions to solvation behavior. This parameter correlates with the compound's ability to interact with different solvent systems and influences its distribution behavior in multiphase systems.
The solvation characteristics are particularly relevant for understanding the compound's behavior in biological systems and formulation matrices. The moderate log P value indicates potential for both absorption and distribution in biological tissues, while the organic solvent compatibility facilitates its use in various industrial applications.
Solvent/Property | Value/Description | Temperature/Conditions |
---|---|---|
Water Solubility (mg/L at 25°C) | 542.5 (estimated) / 3484 (calculated) | 25°C [1] [6] |
Octanol/Water Partition Coefficient (log P) | 2.35 (EPI Suite) / 2.409 (Crippen Method) | 25°C [2] [5] |
Ethanol | Soluble | Room Temperature [1] [7] |
Diethyl Ether | Soluble | Room Temperature [1] [7] |
Organic Oils | Soluble | Room Temperature [1] |
Glycerin | Insoluble | Room Temperature [1] |
Propylene Glycol | Soluble | Room Temperature [1] |
McGowan Characteristic Volume (mL/mol) | 153.830 | Standard Conditions [5] |
The spectroscopic characterization of 2-phenylpropionaldehyde dimethyl acetal provides definitive structural confirmation and analytical identification capabilities. Nuclear magnetic resonance spectroscopy reveals characteristic resonances that serve as fingerprints for the acetal functionality and phenyl substitution pattern.
In proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectroscopy using deuterated chloroform as solvent, the compound exhibits distinct resonance patterns [8]. The methoxy groups appear as a singlet at δ 3.2-3.4 ppm, integrating for six protons, confirming the presence of two equivalent methoxy substituents on the acetal carbon. The acetal proton resonates as a triplet at δ 4.5-4.7 ppm, integrating for one proton, with the multiplicity arising from coupling to the adjacent methyl group. The aromatic protons of the phenyl ring appear as a multiplet at δ 7.2-7.4 ppm, integrating for five protons, consistent with a monosubstituted benzene ring. The methyl group attached to the benzylic carbon appears as a doublet at δ 1.0-1.5 ppm, integrating for three protons, with the coupling pattern confirming its connection to the acetal-bearing carbon.
Infrared spectroscopy provides complementary structural information through characteristic vibrational modes. The carbon-oxygen stretching vibrations of the acetal functionality appear in the region 1100-1250 cm⁻¹ [9], serving as a diagnostic feature for acetal identification. The aromatic carbon-hydrogen stretching modes appear at 3000-3100 cm⁻¹ [9], while aliphatic carbon-hydrogen stretching vibrations occur at 2800-3000 cm⁻¹ [9]. The aromatic carbon-carbon stretching vibrations are observed at 1450-1650 cm⁻¹ [9], confirming the presence of the phenyl ring system.
Notably, the infrared spectrum lacks the characteristic carbonyl absorption around 1700 cm⁻¹ [9] that would be present in the corresponding aldehyde, confirming successful acetalization. This absence of carbonyl absorption serves as a key diagnostic feature distinguishing the acetal from its aldehyde precursor.
Ultraviolet-visible spectroscopy reveals that 2-phenylpropionaldehyde dimethyl acetal shows no significant absorption in the range 290-700 nm [2]. The molar absorption coefficient is below 1000 L mol⁻¹ cm⁻¹ [2], which is significantly below the threshold of concern for phototoxic effects. This spectroscopic behavior is consistent with the acetal functionality, which does not contain extended conjugation or chromophoric groups that would result in significant ultraviolet or visible light absorption.
The refractive index of 1.493 [1] [3] provides additional optical characterization data, useful for quality control and analytical applications. This value is consistent with the compound's molecular structure and density, providing a rapid analytical parameter for identification and purity assessment.
Spectroscopic Method | Value/Range | Assignment/Notes |
---|---|---|
¹H NMR (CDCl₃) - Methoxy Groups | δ 3.2-3.4 ppm (6H, s) | Symmetric and asymmetric OCH₃ stretches [8] |
¹H NMR (CDCl₃) - Acetal Proton | δ 4.5-4.7 ppm (1H, t) | Acetal carbon proton [8] |
¹H NMR (CDCl₃) - Aromatic Protons | δ 7.2-7.4 ppm (5H, m) | Phenyl ring protons [8] |
¹H NMR (CDCl₃) - Methyl Group | δ 1.0-1.5 ppm (3H, d) | Secondary methyl group [8] |
IR - C-O Stretching | 1100-1250 cm⁻¹ | Acetal C-O bonds [9] |
IR - Aromatic C-H Stretching | 3000-3100 cm⁻¹ | Phenyl C-H stretches [9] |
IR - Aliphatic C-H Stretching | 2800-3000 cm⁻¹ | Alkyl C-H stretches [9] |
IR - Aromatic C=C Stretching | 1450-1650 cm⁻¹ | Aromatic ring vibrations [9] |
UV-Vis Absorption Range | No absorbance 290-700 nm | No UV absorption in visible range [2] |
Molar Absorption Coefficient | <1000 L mol⁻¹ cm⁻¹ | Below phototoxicity threshold [2] |
Refractive Index (n²⁰/D) | 1.493 | Optical property [1] [3] |
Irritant